molecular formula C10H10BrNO3 B8719662 5-Bromo-6-cyclobutoxynicotinic acid

5-Bromo-6-cyclobutoxynicotinic acid

カタログ番号: B8719662
分子量: 272.09 g/mol
InChIキー: OIBWFFRRQNGCFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Bromo-6-cyclobutoxynicotinic acid is a substituted nicotinic acid derivative featuring a bromine atom at the 5-position and a cyclobutoxy group at the 6-position of the pyridine ring. This compound is synthesized via nucleophilic substitution, where 5-bromo-6-chloronicotinic acid reacts with cyclobutanol in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The cyclobutoxy group introduces steric bulk and lipophilicity, making it distinct from other analogs. Its molecular formula is C₁₀H₁₀BrNO₃, with a molar mass of 272.10 g/mol.

特性

分子式

C10H10BrNO3

分子量

272.09 g/mol

IUPAC名

5-bromo-6-cyclobutyloxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H10BrNO3/c11-8-4-6(10(13)14)5-12-9(8)15-7-2-1-3-7/h4-5,7H,1-3H2,(H,13,14)

InChIキー

OIBWFFRRQNGCFL-UHFFFAOYSA-N

正規SMILES

C1CC(C1)OC2=C(C=C(C=N2)C(=O)O)Br

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 5-bromo-6-cyclobutoxynicotinic acid and its closest analogs:

Compound Name Substituent (Position 6) Molecular Formula Molar Mass (g/mol) Melting Point (°C) logP* Key Properties
5-Bromo-6-cyclobutoxynicotinic acid Cyclobutoxy C₁₀H₁₀BrNO₃ 272.10 Not reported ~2.5† High lipophilicity, steric bulk
5-Bromo-6-chloronicotinic acid Chloro C₆H₃BrClNO₂ 236.45 166–168 1.96 Reactive leaving group (Cl)
5-Bromo-6-hydroxynicotinic acid Hydroxy C₆H₄BrNO₃ 218.01 Not reported ~0.5† High polarity, hydrogen bonding
5-Bromo-6-methoxynicotinic acid Methoxy C₇H₆BrNO₃ 232.03 Not reported ~1.2† Moderate lipophilicity

*logP values estimated based on substituent contributions.

Key Observations:
  • Lipophilicity : The cyclobutoxy group increases logP compared to hydroxy and methoxy analogs, enhancing membrane permeability .
  • Reactivity : The chloro analog (logP 1.96) is a versatile intermediate in nucleophilic substitutions, whereas the hydroxy derivative is more suited for hydrogen-bonding interactions .
  • Steric Effects : The cyclobutoxy group’s larger size may hinder interactions in biological targets compared to smaller substituents like methoxy .

準備方法

Reaction Overview

The most direct route involves substituting the chlorine atom at position 6 of 5-bromo-6-chloronicotinic acid with a cyclobutoxy group. This method leverages the reactivity of the chlorine atom as a leaving group under basic conditions.

Key Reaction Components

  • Substrate : 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1).

  • Nucleophile : Cyclobutanol, deprotonated to cyclobutoxide in situ.

  • Base : Potassium hydroxide (KOH) or sodium hydride (NaH).

  • Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Conditions : Microwave irradiation or conventional heating (80–100°C).

Optimized Protocol

  • Mixing : Combine 5-bromo-6-chloronicotinic acid (1 eq), cyclobutanol (1.2 eq), and KOH (2 eq) in DMSO.

  • Heating : Irradiate under microwave at 100°C for 8–10 minutes.

  • Work-up : Acidify with HCl, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Yield : 82–87%.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Deprotonation : Cyclobutanol reacts with KOH to form cyclobutoxide.

  • Substitution : Cyclobutoxide displaces chloride at position 6 through an SNAr mechanism, facilitated by the electron-withdrawing carboxylic acid group.

Bromination of 6-Cyclobutoxynicotinic Acid

Synthetic Strategy

For substrates where the cyclobutoxy group is introduced first, bromination at position 5 is achieved using electrophilic brominating agents.

Bromination Reagents and Conditions

Reagent Solvent Temperature Catalyst Yield
Bromine (Br₂)Acetic acid80°CFe powder68%
N-Bromosuccinimide (NBS)DCM25°CAzobisisobutyronitrile (AIBN)74%

Procedure

  • Dissolve 6-cyclobutoxynicotinic acid in acetic acid.

  • Add Br₂ (1.1 eq) and Fe powder (5 wt%).

  • Stir at 80°C for 4 hours.

  • Quench with Na₂S₂O₃, filter, and recrystallize.

Challenges : Competing bromination at other positions necessitates careful stoichiometric control.

Alternative Pathways

Decarboxylative Bromination

A less common approach involves decarboxylative bromination of pre-functionalized precursors:

  • Substrate : 6-Cyclobutoxy-5-nitro-nicotinic acid.

  • Reduction : Convert nitro to amine using H₂/Pd-C.

  • Sandmeyer Reaction : Treat with CuBr₂/HBr to introduce bromine.

Yield : 55–60% (multi-step).

Cross-Coupling Reactions

Palladium-catalyzed coupling offers modularity but is limited by substrate availability:

  • Substrate : 5-Bromo-6-iodonicotinic acid.

  • Coupling Partner : Cyclobutanol via Ullmann or Buchwald-Hartwig conditions.

  • Catalyst : Pd(OAc)₂/Xantphos, K₃PO₄ base, 110°C.

Yield : 50–65%.

Industrial-Scale Considerations

Process Optimization

  • Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 8 minutes vs. 6 hours).

  • Solvent Recycling : DMSO recovery via vacuum distillation cuts costs by 30%.

  • Catalyst Reuse : Fe powder recyclable for up to 5 batches without yield loss.

Environmental Impact

  • Waste Streams : Halogenated byproducts require neutralization with NaOH before disposal.

  • Green Chemistry Metrics :

    • Atom Economy : 89% for substitution route.

    • E-factor : 2.1 (kg waste/kg product) .

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for 5-Bromo-6-cyclobutoxynicotinic acid?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution of 5-Bromo-6-chloronicotinic acid with cyclobutanol under basic conditions. Critical parameters include solvent choice (DMSO enhances nucleophilicity), stoichiometric ratios (excess cyclobutanol to drive substitution), and reaction time (overnight stirring at room temperature ensures completion). Post-synthesis, acidification with HCl precipitates the product, which is purified via filtration and washing . Monitoring reaction progress via TLC or HPLC is advised to optimize yield.

Q. How should researchers characterize the purity and structural integrity of 5-Bromo-6-cyclobutoxynicotinic acid?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substitution at the 6-position and cyclobutoxy group integration.
  • FT-IR to verify carboxylic acid (-COOH) and ether (-O-) functional groups.
  • Mass Spectrometry (ESI-MS) for molecular weight validation (expected [M-H]⁻ at m/z ~270).
    Cross-validation with elemental analysis ensures purity >95% .

Q. What solvents and storage conditions are optimal for handling this compound?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility for reactions. For long-term storage, keep the compound desiccated at 0–6°C to prevent hydrolysis of the cyclobutoxy group. Avoid aqueous solutions unless buffered at neutral pH to minimize carboxylic acid degradation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions of brominated nicotinic acid derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to assess energy barriers for substitution at bromine vs. chlorine sites. Molecular docking may predict steric effects of bulky groups (e.g., cyclobutoxy) on reaction pathways. Pair computational insights with experimental kinetics (e.g., Arrhenius plots) to validate predictions .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar derivatives?

  • Methodological Answer : Contradictions in NMR/IR data (e.g., overlapping peaks) require orthogonal techniques:

  • X-ray crystallography for unambiguous stereochemical assignment.
  • 2D NMR (COSY, HSQC) to resolve proton-carbon correlations.
  • Isotopic labeling (e.g., ¹³C-cyclobutanol) to track substitution sites. Compare with databases (e.g., PubChem, ECHA) for reference spectra .

Q. How does the cyclobutoxy group influence biological activity compared to other alkoxy substituents?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies:

  • Synthesize analogs with methoxy, ethoxy, or cyclopentoxy groups.
  • Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with substituent size/logP.
  • Molecular dynamics simulations can model substituent interactions with hydrophobic enzyme pockets. Preliminary data suggest cyclobutoxy’s rigidity enhances target binding vs. linear alkoxy groups .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Methodological Answer : Key limitations include moderate yields (~82%) due to competing side reactions (e.g., cyclobutanol oxidation). Mitigation strategies:

  • Use inert atmospheres (N₂/Ar) to suppress oxidation.
  • Optimize base strength (e.g., KOH vs. NaOH) to balance nucleophilicity and side-product formation.
  • Explore catalytic systems (e.g., phase-transfer catalysts) to enhance reaction efficiency .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。